molecular formula C21H27N3O10S2 B058537 Vra-glcnac CAS No. 125261-87-2

Vra-glcnac

Cat. No.: B058537
CAS No.: 125261-87-2
M. Wt: 545.6 g/mol
InChI Key: CEKMVWASOJLIAG-IYMWRXDZSA-N
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Description

Vra-glcnac is a novel chromogenic substrate used for determining the activity of the enzyme N-acetyl-beta-D-glucosaminidase (EC 3.2.1.30) in human urine. This compound is prepared by the condensation of vanillyl N-acetyl-beta-D-glucosaminide and rhodanine-3-ethanoic acid . It has an intense absorption peak at 492 nm, making it highly sensitive for detecting enzyme activity .

Chemical Reactions Analysis

Vra-glcnac undergoes several types of chemical reactions, including:

Properties

IUPAC Name

azanium;2-[(5E)-5-[[4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O10S2.H3N/c1-9(25)22-16-18(29)17(28)13(8-24)33-20(16)32-11-4-3-10(5-12(11)31-2)6-14-19(30)23(7-15(26)27)21(34)35-14;/h3-6,13,16-18,20,24,28-29H,7-8H2,1-2H3,(H,22,25)(H,26,27);1H3/b14-6+;/t13-,16-,17-,18-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKMVWASOJLIAG-IYMWRXDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)[O-])OC)CO)O)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)[O-])OC)CO)O)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125261-87-2
Record name VRA-GlcNAc
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125261872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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